An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol: Structure, Properties, and Applications
Abstract
3-Amino-1H-pyrazol-5-ol, a versatile heterocyclic compound, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis. Its unique structural features, characterized by profound tautomerism and multiple reactive sites, render it a privileged scaffold for the development of a wide array of biologically active molecules. This guide provides an in-depth analysis of its fundamental chemical and physical properties, explores its complex tautomeric nature, details a robust synthetic protocol, and discusses its reactivity and significance in the field of drug development. Tailored for researchers, scientists, and professionals in drug discovery, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.
Introduction: The Significance of the Aminopyrazolone Core
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique combination of acidic and basic properties, making it a highly sought-after motif in pharmaceutical design.[1][2] When substituted with both an amino and a hydroxyl group, as in 3-Amino-1H-pyrazol-5-ol, the resulting structure is a highly functionalized and reactive intermediate.[3]
This compound is not merely a synthetic curiosity; it is a key building block for molecules targeting a range of diseases. Its derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][4] The adaptability of the 3-aminopyrazolone scaffold allows for facile derivatization, enabling chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions. Understanding the core properties of this molecule is therefore essential for its rational application in the synthesis of novel therapeutics.
Molecular Structure and Prototropic Tautomerism
A defining characteristic of 3-Amino-1H-pyrazol-5-ol is its existence as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the molecule's reactivity, basicity, and spectroscopic properties. The primary equilibrium exists between the amino-hydroxy form (A), the amino-keto form (B, pyrazolone), and the imino-hydroxy form (C).
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3-Amino-1H-pyrazol-5-ol (A): The aromatic hydroxyl form.
-
5-Amino-1,2-dihydropyrazol-3-one (B): The non-aromatic keto form, often referred to as a pyrazolone.
-
Imino Tautomers (C): Less stable forms resulting from tautomerization of the exocyclic amino group.
Theoretical and experimental studies, including matrix isolation IR spectroscopy and DFT calculations, have shown that the relative stability of these tautomers is highly dependent on the environment (gas phase, solvent polarity, solid state) and the nature of other substituents on the ring.[5] Generally, the 3-amino tautomer is found to be more stable than the 5-amino tautomer.[5] The equilibrium between the keto and enol forms is critical, as it dictates the available sites for electrophilic and nucleophilic attack.
Caption: Prototropic Tautomerism in 3-Amino-1H-pyrazol-5-ol.
Physicochemical and Basic Properties
The fundamental properties of 3-Amino-1H-pyrazol-5-ol are crucial for its handling, reaction setup, and purification. It typically presents as a yellow-beige to beige-brown crystalline powder.[6]
Data Presentation: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃H₅N₃O | [7] |
| Molecular Weight | 99.09 g/mol | [7] |
| Melting Point | 214 °C (decomposes) | [8] |
| Solubility | Soluble in DMSO and Methanol (with heating) | [9] |
| pKa (Predicted) | 12.37 ± 0.40 |[9] |
Expertise & Experience: Understanding Basicity
The basicity of 3-Amino-1H-pyrazol-5-ol is complex due to its multiple potential protonation sites: the exocyclic amino group and the two ring nitrogen atoms. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[1] The lone pair of the N1 nitrogen is involved in the aromatic sextet, making it non-basic. The N2 nitrogen, however, has a lone pair in an sp² orbital, which is available for protonation, making it the primary basic center on the ring.[2][10]
The exocyclic amino group also contributes to the overall basicity. The predicted pKa of ~12.37 suggests that the molecule is a weak base.[9] The tautomeric equilibrium plays a significant role here; protonation of the pyridine-like N2 nitrogen is a key step in many reactions, such as condensations with β-dicarbonyl compounds, where acid catalysis is often employed to activate the pyrazole ring.[5]
Synthesis Protocol: Condensation of Ethyl Cyanoacetate and Hydrazine
A reliable and widely used method for the gram-scale synthesis of aminopyrazolone cores is the condensation of a β-ketoester or its equivalent with a hydrazine. The following protocol describes the synthesis of a closely related analog, 1-phenyl-3-amino-5-pyrazolone, which illustrates the fundamental reaction. The synthesis of the title compound follows a similar pathway using hydrazine hydrate instead of phenylhydrazine.
Experimental Protocol: Synthesis of 1-Phenyl-3-amino-5-pyrazolone
This protocol is adapted from a verified procedure.[10]
Materials:
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Sodium metal
-
Absolute ethanol
-
Ethyl cyanoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ether
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide from sodium (46 g, 2 gram atoms) and absolute ethanol (800 mL).[10]
-
Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation reaction. A stoichiometric excess is used to drive the reaction to completion.
-
-
Reactant Addition: To the hot sodium ethoxide solution, add ethyl cyanoacetate (113 g, 1 mole) followed by phenylhydrazine (108 g, 1 mole).[10]
-
Reaction: Heat the mixture in an oil bath at 120°C for 16 hours with continuous stirring.[10]
-
Causality: The elevated temperature and extended reaction time are necessary to ensure the completion of both the initial condensation and the subsequent intramolecular cyclization, which has a higher activation energy.
-
-
Work-up: a. Remove the majority of the ethanol under reduced pressure. b. Dissolve the residue in 1 L of water, warming to ~50°C to aid dissolution. c. Cool the solution to room temperature and extract with three 100-mL portions of ether to remove any unreacted phenylhydrazine or other nonpolar impurities.[10]
-
Trustworthiness: This extraction step is critical for the purity of the final product, preventing contamination from starting materials.
-
-
Precipitation: Acidify the aqueous phase by adding 100 mL of glacial acetic acid. Cool the mixture in an ice bath.[10]
-
Causality: The pyrazolone product exists as a sodium salt in the basic aqueous solution. Acidification protonates the molecule, reducing its solubility and causing it to precipitate out of the solution.
-
-
Purification: a. Collect the crude product by filtration and wash it with 100 mL of 95% ethanol. b. Transfer the solid to a flask, boil with 500 mL of 95% ethanol, cool, and filter again. c. Wash the purified solid with ethanol and dry to yield the final product.[10]
-
Trustworthiness: The hot ethanol wash (trituration) effectively removes more soluble impurities, yielding a product of high purity suitable for subsequent synthetic steps.
-
Caption: General workflow for the synthesis of aminopyrazolones.
Reactivity and Applications in Drug Development
The aminopyrazole core is a versatile platform for chemical modification. The reactivity is dictated by its tautomeric forms and multiple nucleophilic centers.
-
N-Functionalization: The pyridine-like N2 nitrogen is readily alkylated or acylated. This is a common strategy in drug design to introduce substituents that can interact with specific pockets of a biological target.
-
Amino Group Reactions: The exocyclic amino group can act as a nucleophile, reacting with electrophiles such as isocyanates, acid chlorides, and sulfonyl chlorides.
-
Condensation Reactions: The most significant reaction pathway involves the condensation of the aminopyrazole with 1,3-dielectrophiles (e.g., β-dicarbonyl compounds, enaminones) to form fused heterocyclic systems. This reaction is the cornerstone for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds with extensive biological activities.[4][11] The regioselectivity of this condensation is often a subject of debate and can be influenced by reaction conditions.[5]
This scaffold is integral to numerous kinase inhibitors, which are crucial in oncology. The aminopyrazole moiety often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase enzyme's hinge region, a critical interaction for potent inhibition.[1][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-1H-pyrazol-5-ol is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area or a chemical fume hood.[3] Avoid contact with strong oxidants.[3]
Conclusion
3-Amino-1H-pyrazol-5-ol is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its rich chemistry, governed by a delicate tautomeric balance, provides a foundation for constructing complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is paramount for scientists aiming to leverage this powerful building block in the rational design and synthesis of next-generation therapeutics.
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